Chloro[4-(ethoxycarbonyl)phenyl]mercury
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Overview
Description
Chloro[4-(ethoxycarbonyl)phenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a phenyl ring substituted with an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro[4-(ethoxycarbonyl)phenyl]mercury typically involves the reaction of 4-(ethoxycarbonyl)phenylboronic acid with mercuric chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(ethoxycarbonyl)phenylboronic acid+HgCl2→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Chloro[4-(ethoxycarbonyl)phenyl]mercury can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The mercury center can participate in redox reactions.
Coupling Reactions: The phenyl ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomercury compounds, while oxidation and reduction reactions can lead to changes in the oxidation state of the mercury atom.
Scientific Research Applications
Chloro[4-(ethoxycarbonyl)phenyl]mercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications and toxicity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Chloro[4-(ethoxycarbonyl)phenyl]mercury involves its interaction with various molecular targets, including enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to its biological activity.
Comparison with Similar Compounds
- Chloro[4-(methoxycarbonyl)phenyl]mercury
- Chloro[4-(acetoxycarbonyl)phenyl]mercury
- Chloro[4-(butoxycarbonyl)phenyl]mercury
Comparison: Chloro[4-(ethoxycarbonyl)phenyl]mercury is unique due to the presence of the ethoxycarbonyl group, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
1802-43-3 |
---|---|
Molecular Formula |
C9H9ClHgO2 |
Molecular Weight |
385.21 g/mol |
IUPAC Name |
chloro-(4-ethoxycarbonylphenyl)mercury |
InChI |
InChI=1S/C9H9O2.ClH.Hg/c1-2-11-9(10)8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q;;+1/p-1 |
InChI Key |
GWSXSFVBOSTHCX-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)[Hg]Cl |
Origin of Product |
United States |
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